molecular formula C11H12ClNO2 B1465075 1-(3-Chloropyridin-4-yl)hexane-1,5-dione CAS No. 898785-33-6

1-(3-Chloropyridin-4-yl)hexane-1,5-dione

Cat. No. B1465075
M. Wt: 225.67 g/mol
InChI Key: JNUYIDVWPCEDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Chloropyridin-4-yl)hexane-1,5-dione” is a chemical compound . It’s used in scientific research and possesses unique properties that make it valuable for various applications, including drug discovery and materials synthesis.

Scientific Research Applications

1. Luminescent Properties of Neutral Tris-Complexes

  • Summary of Application: This research involves the synthesis, structure, and luminescent properties of neutral tris-complexes of Eu3+ and Sm3+ with a similar compound .
  • Methods of Application: The reaction of the compound with freshly precipitated hydrated europium (ɪɪɪ) and samarium (ɪɪɪ) hydroxides in EtOH afforded crystalline complexes . The structure and composition of the complexes were characterized by physicochemical methods, including single-crystal X-ray diffraction .
  • Results or Outcomes: The luminescent properties of these compounds in the crystalline state and in solutions were studied in detail .

2. Analgesic and Sedative Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones

  • Summary of Application: This research involves the synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity .
  • Methods of Application: Eight compounds were received and their analgesic activity was confirmed in the “hot plate” test and in the “writhing” test .
  • Results or Outcomes: All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine . All of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .

3. One-Pot Green Synthesis of Novel 1H-Pyrrole (Furan, Thiophene)-Conjugated Pyrazolo

  • Summary of Application: This research involves the development of a green synthetic protocol for accessing novel 1H-pyrrole (furan, thiophene)-conjugated 1,4,6,7,8,9-hexahydro-5H-pyrazolo .
  • Methods of Application: The synthesis was achieved by a one-pot three-component reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione (or 5,5-dimethyl­cyclo­hexane-1,3-dione), and 1H-pyrrole-2-carbaldehyde (furan-2-carbaldehyde or thiophene-2-carbaldehyde) using [BMIM]OH as ionic liquid medium at 75–80°C for 110–120 min .
  • Results or Outcomes: The novel 1H-pyrrole (furan, thiophene)-conjugated 1,4,6,7,8,9-hexahydro-5H-pyrazolo derivatives were obtained in 80–85% yield .

4. Synthesis of Polysubstituted Furans

  • Summary of Application: This research involves the synthesis of a series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones via a multicomponent reaction .
  • Methods of Application: The synthesis was achieved by a one-pot reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .
  • Results or Outcomes: The polysubstituted furans were synthesized successfully .

5. Synthesis of Anti-depressant Molecules

  • Summary of Application: This research involves the synthesis of anti-depressant molecules via metal-catalyzed reactions .
  • Methods of Application: The synthesis was achieved by a variety of effective ways using metal-catalyzed steps .
  • Results or Outcomes: The synthesized anti-depressant molecules have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

6. Synthesis of Contracted Porphyrins and Calixpyrroles

  • Summary of Application: This research involves the synthesis of contracted porphyrin analogues, such as subporphyrins and calix 3pyrroles .
  • Methods of Application: The synthesis was achieved by strain-controlled approaches using boron (III)-templating, core-modification, or ring tightening .
  • Results or Outcomes: The synthesized contracted porphyrins exhibited unique ring-contraction effects, including strong boron chelation and strain-induced ring expansion .

Safety And Hazards

While the specific safety data sheet for “1-(3-Chloropyridin-4-yl)hexane-1,5-dione” is not available, it’s important to handle all chemical compounds with care. Always use personal protective equipment as required and avoid release to the environment .

Future Directions

“1-(3-Chloropyridin-4-yl)hexane-1,5-dione” is available for scientific research needs . Its unique properties make it valuable for various applications, including drug discovery and materials synthesis. Future research may focus on exploring its potential uses in these areas.

properties

IUPAC Name

1-(3-chloropyridin-4-yl)hexane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8(14)3-2-4-11(15)9-5-6-13-7-10(9)12/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUYIDVWPCEDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)C1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699698
Record name 1-(3-Chloropyridin-4-yl)hexane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-4-yl)hexane-1,5-dione

CAS RN

898785-33-6
Record name 1-(3-Chloropyridin-4-yl)hexane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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